molecular formula C14H18O B1418895 2-Phenyl-1-oxaspiro[2.6]nonane CAS No. 1035818-86-0

2-Phenyl-1-oxaspiro[2.6]nonane

Cat. No.: B1418895
CAS No.: 1035818-86-0
M. Wt: 202.29 g/mol
InChI Key: UXXMSOPDLWIOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-oxaspiro[26]nonane is an organic compound characterized by a spirocyclic structure, where a phenyl group is attached to the spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-oxaspiro[2.6]nonane can be achieved through several synthetic routes. One common method involves the reaction of phenylmagnesium bromide with 1-oxaspiro[2.6]nonane-2-one under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-oxaspiro[2.6]nonane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols

Properties

IUPAC Name

2-phenyl-1-oxaspiro[2.6]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-2-7-11-14(10-6-1)13(15-14)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXMSOPDLWIOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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